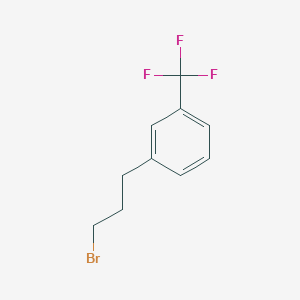

1-(3-Bromopropyl)-3-(trifluoromethyl)benzene

説明

特性

IUPAC Name |

1-(3-bromopropyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3/c11-6-2-4-8-3-1-5-9(7-8)10(12,13)14/h1,3,5,7H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLGEKQZDZVBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to 1-(3-bromopropyl)-3-(trifluoromethyl)benzene, a key building block in the development of various pharmacologically active molecules and advanced materials. The strategic incorporation of the trifluoromethyl group and the reactive bromopropyl chain makes this compound a versatile intermediate for introducing the 3-(trifluoromethyl)phenylpropyl moiety into a range of molecular scaffolds. This document will explore the most scientifically sound and practical methodologies for its synthesis, offering detailed protocols, mechanistic insights, and a comparative analysis of the available routes.

Strategic Approaches to the Synthesis of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene

The synthesis of 1-(3-bromopropyl)-3-(trifluoromethyl)benzene can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular pathway will often depend on the availability of starting materials, scalability, and desired purity of the final product. The most viable synthetic routes are:

-

Pathway A: Bromination of a Precursor Alcohol. This is often the most direct and efficient route, starting from the commercially available 3-[3-(trifluoromethyl)phenyl]-1-propanol.

-

Pathway B: Friedel-Crafts Acylation followed by Reduction. A classic approach that builds the carbon skeleton on the trifluoromethylbenzene ring, offering a high degree of convergency.

-

Pathway C: Grignard Reagent Alkylation. This pathway involves the formation of a Grignard reagent from a trifluoromethyl-substituted bromobenzene and its subsequent reaction with an appropriate electrophile.

This guide will now delve into the specifics of each of these pathways, providing detailed experimental protocols and the underlying chemical principles.

Pathway A: Synthesis via Bromination of 3-[3-(Trifluoromethyl)phenyl]-1-propanol

This is arguably the most straightforward approach, leveraging the readily available starting material, 3-[3-(trifluoromethyl)phenyl]-1-propanol. The conversion of the primary alcohol to the corresponding bromide is a standard transformation in organic synthesis.

Reaction Principle and Mechanistic Insight

The conversion of a primary alcohol to an alkyl bromide is typically achieved using reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in what is known as the Appel reaction.

With PBr₃, the reaction proceeds through the formation of a phosphite ester intermediate. The alcohol's oxygen atom attacks the phosphorus atom of PBr₃, displacing a bromide ion. This is followed by an Sₙ2 attack of the bromide ion on the carbon atom bearing the activated hydroxyl group, leading to the desired alkyl bromide and a phosphorus-containing byproduct. This two-stage process ensures a clean conversion with minimal rearrangement.[1]

Detailed Experimental Protocol

Materials:

-

3-[3-(Trifluoromethyl)phenyl]-1-propanol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-[3-(trifluoromethyl)phenyl]-1-propanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.33-0.40 eq) dropwise to the stirred solution.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[2]

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-(3-bromopropyl)-3-(trifluoromethyl)benzene.[2]

Data Presentation

| Reagent | Molar Ratio | Key Role |

| 3-[3-(Trifluoromethyl)phenyl]-1-propanol | 1.0 | Starting Material |

| Phosphorus tribromide (PBr₃) | 0.33 - 0.40 | Brominating Agent |

| Dichloromethane (DCM) | - | Solvent |

| Saturated Sodium Bicarbonate | - | Quenching Agent |

| Anhydrous Magnesium/Sodium Sulfate | - | Drying Agent |

Visualization of the Workflow

Pathway B: Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

Reaction Principle and Mechanistic Insight

Step 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic compound, in this case, (trifluoromethyl)benzene, with an acyl halide, 4-bromobutyryl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride by forming a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to form a ketone.[3][4] The trifluoromethyl group is a deactivating, meta-directing group, so the acylation will predominantly occur at the meta position.

Step 2: Carbonyl Group Reduction

The resulting ketone, 1-(4-bromobutanoyl)-3-(trifluoromethyl)benzene, is then reduced to the corresponding alkane. Two common methods for this transformation are the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base).[5][6][7]

-

Clemmensen Reduction: This method is suitable for substrates that are stable in strongly acidic conditions. The reaction is heterogeneous and is believed to involve electron transfer from the metal surface to the protonated carbonyl group.[8]

-

Wolff-Kishner Reduction: This reduction is performed under basic conditions and is ideal for substrates that are sensitive to acid. The reaction proceeds through the formation of a hydrazone, which, upon deprotonation and elimination of nitrogen gas, yields the methylene group.[6][9]

Detailed Experimental Protocol

Part 1: Synthesis of 1-(4-bromobutanoyl)-3-(trifluoromethyl)benzene

Materials:

-

(Trifluoromethyl)benzene

-

4-Bromobutyryl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.[10]

-

Cool the suspension to 0-5 °C using an ice bath.

-

Add a solution of 4-bromobutyryl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.[10]

-

Following this, add (trifluoromethyl)benzene (1.0 eq) dropwise over 30 minutes, again keeping the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[10]

Part 2: Reduction of the Ketone

Method 1: Clemmensen Reduction

Materials:

-

1-(4-bromobutanoyl)-3-(trifluoromethyl)benzene

-

Zinc dust

-

Mercuric chloride (HgCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Toluene

Procedure:

-

Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.[10]

-

In a three-necked round-bottom flask, place the amalgamated zinc, water, and concentrated hydrochloric acid.

-

Add a solution of 1-(4-bromobutanoyl)-3-(trifluoromethyl)benzene (1.0 eq) in toluene.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during reflux.[10]

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. Purify the crude product by vacuum distillation.[10]

Method 2: Wolff-Kishner Reduction

Materials:

-

1-(4-bromobutanoyl)-3-(trifluoromethyl)benzene

-

Hydrazine hydrate (80-85%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

Procedure:

-

To a round-bottom flask, add 1-(4-bromobutanoyl)-3-(trifluoromethyl)benzene (1.0 eq), diethylene glycol, hydrazine hydrate (2.0 eq), and potassium hydroxide (3.0 eq).[9][10]

-

Heat the mixture to 130-140 °C for 1 hour.

-

Replace the reflux condenser with a distillation head and slowly increase the temperature to 190-200 °C to remove water and excess hydrazine.[9]

-

Once distillation ceases, reattach the reflux condenser and maintain the temperature at 190-200 °C for an additional 3-4 hours.

-

Cool the reaction mixture, add water, and extract with diethyl ether.

-

Combine the organic extracts, wash with dilute HCl and then with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. Purify the product by vacuum distillation.[10]

Data Presentation

| Step | Reagents | Key Role | Expected Yield |

| Friedel-Crafts Acylation | (Trifluoromethyl)benzene, 4-Bromobutyryl chloride, AlCl₃ | Formation of the C-C bond | 70-80%[10] |

| Clemmensen Reduction | Amalgamated Zinc, HCl | Reduction of the carbonyl group (acidic) | 60-70%[10] |

| Wolff-Kishner Reduction | Hydrazine Hydrate, KOH | Reduction of the carbonyl group (basic) | ~95%[9] |

Visualization of the Workflow

Pathway C: Synthesis via Grignard Reagent Alkylation

This pathway involves the formation of a Grignard reagent from 3-bromobenzotrifluoride and its subsequent reaction with an excess of 1,3-dibromopropane.

Reaction Principle and Mechanistic Insight

The formation of the Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide, proceeds by the insertion of magnesium metal into the carbon-bromine bond of 3-bromobenzotrifluoride under anhydrous conditions.[11] This organometallic species is a potent nucleophile.

The subsequent reaction with 1,3-dibromopropane is a nucleophilic substitution. The Grignard reagent attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming the desired carbon-carbon bond. Using an excess of 1,3-dibromopropane is crucial to minimize the formation of the double alkylation byproduct.

Detailed Experimental Protocol

Materials:

-

3-Bromobenzotrifluoride

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1,3-Dibromopropane (in large excess)

-

Iodine (crystal, for initiation)

-

Saturated ammonium chloride solution

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 3-bromobenzotrifluoride (1.0 eq) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.[11]

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution to 0 °C and add it slowly to a separate flask containing a stirred, cooled solution of 1,3-dibromopropane (at least 5-10 eq) in anhydrous ether or THF.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The excess 1,3-dibromopropane can be removed by vacuum distillation. The desired product is then purified by further vacuum distillation or column chromatography.

Data Presentation

| Reagent | Molar Ratio | Key Role |

| 3-Bromobenzotrifluoride | 1.0 | Grignard Precursor |

| Magnesium | 1.1 | Metal for Grignard Formation |

| 1,3-Dibromopropane | 5-10 | Alkylating Agent |

| Diethyl Ether/THF | - | Solvent |

| Saturated Ammonium Chloride | - | Quenching Agent |

Visualization of the Workflow

Comparative Analysis and Conclusion

| Pathway | Starting Materials | Number of Steps | Key Advantages | Key Disadvantages |

| A: Bromination of Alcohol | 3-[3-(Trifluoromethyl)phenyl]-1-propanol | 1 | High efficiency, straightforward procedure, readily available starting material. | Dependent on the commercial availability of the precursor alcohol. |

| B: Friedel-Crafts & Reduction | (Trifluoromethyl)benzene, 4-Bromobutyryl chloride | 2 | Good for building the carbon skeleton, avoids Grignard-sensitive functionalities. | Two-step process, requires handling of strong acids or bases for reduction. |

| C: Grignard Alkylation | 3-Bromobenzotrifluoride, 1,3-Dibromopropane | 1 (from bromide) | Direct C-C bond formation. | Requires strictly anhydrous conditions, potential for byproduct formation. |

For its simplicity and high potential yield, Pathway A is the recommended route for the synthesis of 1-(3-bromopropyl)-3-(trifluoromethyl)benzene, provided the starting alcohol is accessible. Pathway B offers a robust and scalable alternative, particularly when starting from basic aromatic feedstocks. Pathway C , while direct, requires careful control of reaction conditions to ensure high selectivity.

The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development program, including cost, scale, and the purity profile of the final compound.

References

- Guo, P., Tao, M., Xu, W.-W., Wang, A.-J., Li, W., Yao, Q., Tong, J., & He, C.-Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148.

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 26, 2026, from [Link]

-

Professor Dave Explains. (2018, November 27). Clemmensen Reduction [Video]. YouTube. [Link]

- Google Patents. (n.d.). WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

-

NileRed. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link]

-

DOI. (n.d.). Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN105801348A - 3-bromobenzotrifluoride and preparation method thereof.

-

MANAC Inc. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia. [Link]

-

Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved January 26, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 26, 2026, from [Link]

-

Cambridge University Press. (n.d.). Clemmensen Reduction. Retrieved January 26, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzene, (2-bromo-1-fluoro-1-methylethyl. Retrieved January 26, 2026, from [Link]

-

Pearson+. (2024, June 25). Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 26, 2026, from [Link]

- Chemical Reagents. (2014). Selective Reaction Research of 1,3-Dibromopropane and Triphenylphosphine. 2014(5), 478-480.

- Google Patents. (n.d.). WO2003042095A2 - Method for preparing phosphorus tribromide (pbr3).

-

Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved January 26, 2026, from [Link]

-

Organic Syntheses. (n.d.). the wolff-kishner reduction. Retrieved January 26, 2026, from [Link]

-

SFA ScholarWorks. (2019, December 12). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved January 26, 2026, from [Link]

-

NileRed. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

Chem Help ASAP. (2019, October 10). Clemmensen & Wolff-Kishner reductions of acyl benzenes [Video]. YouTube. [Link]

-

NileRed. (2016, January 13). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol) [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved January 26, 2026, from [Link]

-

Organic Syntheses. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Retrieved January 26, 2026, from [Link]

-

Josh Osbourn. (2015, June 19). Synthesis of meta-Bromovinylbenzene from Benzene [Video]. YouTube. [Link]

-

NileRed. (2015, December 18). Making and Playing with Phosphorus Tribromide [Video]. YouTube. [Link]

-

International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved January 26, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved January 26, 2026, from [Link]

-

NileRed. (2019, March 22). Organic 2 Lab ACHM 223 Experiment - Grignard Reaction Triphenylmethanol [Video]. YouTube. [Link]

-

ResearchGate. (2006, January 1). Wolff-Kishner reduction. Retrieved January 26, 2026, from [Link]

-

Chad's Prep. (2018, September 20). 19.6c Mechanism for the Wolff Kishner Reduction [Video]. YouTube. [Link]

Sources

- 1. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 2. 1-(3-Bromopropyl)-3-fluorobenzene | 156868-84-7 | Benchchem [benchchem.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and reactivity of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene (CAS No. 129254-76-8). As a key intermediate in the synthesis of the calcimimetic agent Cinacalcet, this molecule is of significant interest to researchers in medicinal chemistry and drug development.[1] Due to a scarcity of published experimental data for this specific compound, this guide integrates known information with expert analysis, including predicted physicochemical properties and detailed spectral interpretations based on analogous, well-characterized molecules. This document is intended to serve as a valuable resource for scientists and researchers, providing both a practical reference and a framework for the safe and effective handling and application of this important synthetic building block.

Introduction and Molecular Overview

1-(3-Bromopropyl)-3-(trifluoromethyl)benzene is a halogenated aromatic hydrocarbon featuring a propyl bromide chain and a trifluoromethyl group attached to a benzene ring at the meta position. The trifluoromethyl group, a common bioisostere for a methyl or ethyl group, is known to enhance metabolic stability and membrane permeability in drug candidates. The alkyl bromide moiety serves as a versatile reactive handle for nucleophilic substitution reactions, enabling the facile introduction of this fluorinated aromatic scaffold into more complex molecular architectures. Its principal documented application is as a key intermediate in the industrial synthesis of Cinacalcet, a drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease.[1]

Chemical Identity

| Identifier | Value |

| Chemical Name | 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene |

| CAS Number | 129254-76-8 |

| Molecular Formula | C₁₀H₁₀BrF₃[2] |

| Molecular Weight | 267.09 g/mol [2] |

| InChI | 1S/C10H10BrF3/c11-6-2-4-8-3-1-5-9(7-8)10(12,13)14/h1,3,5,7H,2,4,6H2 |

| InChIKey | IQLGEKQZDZVBKY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CCCBr[2] |

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene are not widely published, a robust and logical synthetic route can be devised based on standard organic transformations and published methods for analogous compounds. The most direct and industrially scalable approach is the bromination of its corresponding alcohol, 3-(3-(trifluoromethyl)phenyl)propan-1-ol.

Proposed Synthetic Pathway

The synthesis can be efficiently achieved in a two-step process starting from commercially available materials. The first step involves the synthesis of the precursor alcohol, and the second is the conversion of the alcohol to the target alkyl bromide.

Caption: Proposed two-step synthesis of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene.

Experimental Protocol: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol

This protocol is adapted from a known procedure for the synthesis of the precursor alcohol.[3]

-

Reaction Setup: In a suitable hydrogenation reactor, dissolve 14.5 g (72.5 mmol) of 3-(3-trifluoromethylphenyl)propargyl alcohol in 50 mL of 2-propanol.

-

Catalyst Addition: Carefully add 0.38 g of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Seal the reactor and pressurize with hydrogen gas to 5 bar. Heat the mixture to 42-45°C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 5 hours.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the filter cake with a small amount of 2-propanol.

-

Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation (boiling point: 58-60°C at 1.1-1.5 mbar) to obtain 3-(3-trifluoromethylphenyl)propan-1-ol as a colorless oil.[3]

Experimental Protocol: Synthesis of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene

This protocol is based on standard alcohol to alkyl bromide conversion methodologies.

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the purified 3-(3-trifluoromethyl)phenyl)propan-1-ol (1.0 eq) in anhydrous diethyl ether.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add phosphorus tribromide (PBr₃, approx. 0.35-0.40 eq) dropwise with stirring. Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and quench by carefully pouring it over ice-water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene. Further purification can be achieved by vacuum distillation.

Physicochemical Properties

While experimental data for 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene is limited, its properties can be reliably estimated based on its structure and comparison with analogues.

| Property | Value | Source/Basis |

| Physical Form | Liquid | |

| Appearance | Clear Colourless Oil | [1] |

| Boiling Point | ~255-265 °C (estimated) | Predicted based on analogues¹ |

| Density | ~1.45 g/mL at 25°C (estimated) | Predicted based on analogues² |

| Solubility | Soluble in Methanol, DMSO | [4] |

| Storage | Room temperature, in a dry, sealed container | [5] |

¹Estimation Rationale (Boiling Point): The boiling point of (3-bromopropyl)benzene (no -CF₃ group) is 237-238°C. The addition of a trifluoromethyl group significantly increases molecular weight and polarity, which would be expected to raise the boiling point. ²Estimation Rationale (Density): The density of (3-bromopropyl)benzene is 1.31 g/mL. The replacement of a hydrogen atom with a much heavier trifluoromethyl group will substantially increase the density.

Spectroscopic Analysis (Predicted)

The following spectral data are predicted based on the known effects of the constituent functional groups. These predictions serve as a guide for the identification and characterization of the molecule.

¹H NMR Spectroscopy

Caption: Predicted ¹H NMR assignments for 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene.

-

Aromatic Protons (a, ~7.4-7.6 ppm): The protons on the benzene ring will appear as a complex multiplet in the aromatic region. The electron-withdrawing trifluoromethyl group will deshield these protons, shifting them downfield.

-

Methylene Protons adjacent to Bromine (b, ~3.45 ppm): These protons are adjacent to the highly electronegative bromine atom, causing a significant downfield shift to appear as a triplet.

-

Benzylic Methylene Protons (c, ~2.85 ppm): These protons are deshielded by the aromatic ring and will appear as a triplet.

-

Central Methylene Protons (d, ~2.20 ppm): These protons are coupled to both adjacent methylene groups and are expected to appear as a quintet (or multiplet).

¹³C NMR Spectroscopy

-

Aromatic Carbons: Four signals are expected between ~124 ppm and ~142 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

CF₃ Carbon: A quartet around ~124 ppm with a large coupling constant (J ≈ 272 Hz).

-

Aliphatic Carbons:

-

C-Br Carbon: ~33-35 ppm.

-

Benzylic Carbon: ~32-34 ppm.

-

Central Methylene Carbon: ~30-32 ppm.

-

¹⁹F NMR Spectroscopy

A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group, likely in the region of -62 to -64 ppm (relative to CFCl₃).

Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺): A characteristic pair of peaks at m/z 266 and 268 of roughly equal intensity, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

-

Major Fragments:

-

m/z 187: Loss of the bromine radical ([M-Br]⁺). This is often a very prominent peak.

-

m/z 91: Formation of the tropylium ion, a common fragmentation pattern for alkylbenzenes.

-

m/z 145: Phenyl-CF₃ fragment.

-

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3050 - 3100 | Aromatic C-H stretch |

| 2850 - 2960 | Aliphatic C-H stretch |

| 1600, 1450 | Aromatic C=C stretch |

| 1100 - 1350 | C-F stretch (strong, complex bands) |

| 650 - 700 | C-Br stretch |

Reactivity and Applications

Reactivity

The reactivity of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene is dominated by two key features:

-

Alkyl Bromide Chain: The primary bromide is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions . This is the key reaction for its use in the synthesis of Cinacalcet, where it reacts with an amine.

-

Aromatic Ring: The trifluoromethyl group is a strong deactivating, meta-directing group for electrophilic aromatic substitution . Any electrophilic addition to the ring will be disfavored and will primarily occur at the positions ortho and para to the propyl chain.

Caption: Key reactive sites of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene.

Application in Cinacalcet Synthesis

The primary industrial application of this compound is as a building block for Cinacalcet. In this synthesis, it undergoes a nucleophilic substitution reaction with (R)-1-(1-naphthyl)ethylamine.

Safety and Handling

Based on available MSDS information, 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene should be handled with appropriate care.[4]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Pharmaffiliates. 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene. [Link]

Sources

An In-Depth Technical Guide to 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone for tailoring the physicochemical properties of organic molecules. The trifluoromethyl group, in particular, is a privileged functional group, capable of enhancing metabolic stability, modulating lipophilicity, and influencing binding affinity.[1][2][3][4] This guide provides a comprehensive technical overview of 1-(3-bromopropyl)-3-(trifluoromethyl)benzene, a versatile bifunctional building block. While not extensively cataloged, its chemical architecture offers significant potential for the synthesis of novel compounds in drug discovery and other advanced applications.

This document will detail the chemical identity and properties of 1-(3-bromopropyl)-3-(trifluoromethyl)benzene, propose robust synthetic routes for its preparation, explore its reactivity profile with mechanistic insights, and discuss its potential applications as a key intermediate.

Chemical Identity and Physicochemical Properties

1-(3-Bromopropyl)-3-(trifluoromethyl)benzene is an aromatic compound featuring a benzene ring substituted with a 3-bromopropyl group and a trifluoromethyl group at the meta position. The presence of both a reactive alkyl bromide and an electron-withdrawing trifluoromethyl group on the phenyl ring makes it a valuable intermediate for further chemical transformations.

Chemical Structure

Caption: Chemical structure of 1-(3-bromopropyl)-3-(trifluoromethyl)benzene.

Physicochemical Data

Due to the compound's limited commercial availability, experimental data is scarce. The following properties are estimated based on the structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrF₃ | - |

| Molecular Weight | 267.09 g/mol | - |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| Boiling Point | >200 °C (estimated) | - |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, ethyl acetate) | - |

Synthesis of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene

Two primary retrosynthetic approaches are considered for the synthesis of this target molecule: a Grignard-based alkylation and a Friedel-Crafts acylation followed by reduction.

Method 1: Grignard Reagent Alkylation

This approach utilizes the commercially available 1-bromo-3-(trifluoromethyl)benzene (also known as 3-bromobenzotrifluoride) as the starting material.[5]

Caption: Grignard-based synthesis workflow.

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 1-bromo-3-(trifluoromethyl)benzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture gently until the magnesium is consumed, yielding a solution of 3-(trifluoromethyl)phenylmagnesium bromide.

-

-

Alkylation:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of 1,3-dibromopropane in anhydrous diethyl ether or THF dropwise to the cooled Grignard reagent. An excess of 1,3-dibromopropane is crucial to minimize the formation of the diarylated byproduct.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 1-(3-bromopropyl)-3-(trifluoromethyl)benzene.

-

Method 2: Friedel-Crafts Acylation and Reduction

This alternative route begins with trifluoromethylbenzene and involves the introduction of the propyl chain via acylation, followed by reduction of the resulting ketone.

Caption: Friedel-Crafts acylation and reduction workflow.

-

Friedel-Crafts Acylation:

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add 3-bromopropionyl chloride dropwise.[6][7]

-

Add trifluoromethylbenzene to the mixture and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo to yield 3-bromo-1-(3-(trifluoromethyl)phenyl)propan-1-one.

-

-

Reduction of the Ketone:

-

Clemmensen Reduction: Reflux the ketone with amalgamated zinc and concentrated hydrochloric acid.[8]

-

Wolff-Kishner Reduction: Heat the ketone with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.

-

After the reduction is complete, perform an appropriate aqueous work-up and extract the product with an organic solvent.

-

-

Purification:

-

Purify the crude product by vacuum distillation or column chromatography to afford the desired 1-(3-bromopropyl)-3-(trifluoromethyl)benzene.

-

Reactivity of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene

The reactivity of this molecule is dictated by the interplay between the alkyl bromide and the trifluoromethylated benzene ring.

Nucleophilic Substitution at the Propyl Chain

The primary alkyl bromide is susceptible to Sₙ2 reactions with a variety of nucleophiles. This is a key transformation for introducing diverse functional groups.

-

With O-Nucleophiles (Williamson Ether Synthesis): Reaction with alkoxides or phenoxides yields the corresponding ethers.[9][10]

-

With N-Nucleophiles: Amines, azides, and other nitrogen-based nucleophiles will displace the bromide to form the corresponding nitrogen-containing compounds.

-

With S-Nucleophiles: Thiolates react to form thioethers.

-

With C-Nucleophiles: Cyanide ions can be used to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

The electron-withdrawing nature of the trifluoromethyl group on the benzene ring is unlikely to have a significant direct electronic effect on the remote propyl bromide, so standard Sₙ2 reaction conditions should be applicable.

Reactions Involving the Aromatic Ring

The trifluoromethyl group is a strong electron-withdrawing and meta-directing group for electrophilic aromatic substitution (EAS).[11] However, the ring is significantly deactivated, making EAS reactions challenging.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr), although this typically requires a leaving group directly on the ring and strong activation from electron-withdrawing groups in the ortho and/or para positions.[12][13][14] Therefore, SₙAr reactions are not a primary pathway for this molecule.

Formation of Organometallic Reagents

The alkyl bromide can be converted into a Grignard reagent by reaction with magnesium. This would create a nucleophilic carbon at the end of the propyl chain, which can then be reacted with various electrophiles. Care must be taken to use reaction conditions that do not favor intramolecular reactions or elimination.

Applications in Research and Development

The bifunctional nature of 1-(3-bromopropyl)-3-(trifluoromethyl)benzene makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the field of drug discovery.

Medicinal Chemistry

The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates.[4][15] The 3-bromopropyl chain provides a handle for attaching this trifluoromethylphenyl moiety to various pharmacophores.

-

Synthesis of Novel CNS Agents: The lipophilicity imparted by the trifluoromethyl group can enhance blood-brain barrier penetration, making this a useful building block for central nervous system (CNS) active compounds.

-

Development of Kinase Inhibitors: Many kinase inhibitors feature aromatic cores. This molecule can be used to introduce a trifluoromethylphenylpropyl side chain, which can probe binding pockets and improve pharmacokinetic profiles.

-

Scaffold for GPCR Ligands: G-protein coupled receptor (GPCR) ligands often have an aromatic component and an alkyl chain connecting to a basic nitrogen. This compound is an ideal precursor for synthesizing such ligands.

Materials Science

Fluorinated organic molecules are of interest in materials science for applications in liquid crystals, polymers, and functional coatings due to their unique electronic and surface properties. The reactivity of the bromopropyl group allows for the incorporation of the trifluoromethylphenyl unit into larger polymeric structures.

Safety and Handling

-

Alkyl Bromides: These are often alkylating agents and should be handled with care as they can be irritants and potentially harmful.

-

Trifluoromethylated Compounds: These are generally stable but can release hazardous fumes upon decomposition.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

1-(3-Bromopropyl)-3-(trifluoromethyl)benzene, while not a common commercially available chemical, represents a highly valuable and versatile building block for synthetic chemists. Its synthesis can be achieved through established methods such as Grignard reactions or Friedel-Crafts acylation followed by reduction. The dual reactivity of the alkyl bromide and the electronically modified aromatic ring provides a platform for the creation of a wide array of more complex molecules. The strategic importance of the trifluoromethyl group in medicinal chemistry suggests that this compound is a promising starting material for the development of novel therapeutics with enhanced properties. Researchers and drug development professionals are encouraged to consider this scaffold in their synthetic strategies to access new chemical space.

References

-

PubChem. 1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. Benzene, 1-bromo-3-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]

- Koyiparambath, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

ICL Group. Bromine Safety Handbook. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

- Google Patents. (2014). Preparation method of 3, 4, 5-trifluoro bromobenzene.

- Google Patents. (2015). Synthesis of 1-bromo-3,3,3-trifluoropropene.

-

PubChem. 3-Bromo-1-phenylpropan-1-one. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Chemguide. Friedel-Crafts acylation of benzene. [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

YouTube. (2018). Williamson Ether Synthesis. [Link]

-

Airgas. (2022). SAFETY DATA SHEET - Bromine Trifluoride. [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. (2020). Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. [Link]

-

Reddit. (2025). Williamson Ether synthesis. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

NIST. Benzene, 1-bromo-3-(trifluoromethyl)-. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

- Google Patents. (2001). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

PubChem. Benzene, 1-bromo-4-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Benzene, (3-bromopropyl)- (CAS 637-59-2). [Link]

-

ResearchGate. (2025). Guide for the Safe Handling of Tetrafluoroethylene (2017). [Link]

-

YouTube. (2018). Friedel-Crafts Acylation. [Link]

-

StuDocu. Williamson Ether Synthesis. [Link]

-

PubMed Central. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

-

PubChem. 1-Bromo-3-(3-bromopropyl)benzene. National Center for Biotechnology Information. [Link]

-

Infinity Learn. Which one is the best method of reducing 3-bromopropanal to 1-bromopropane? [Link]

-

Quora. (2023). What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? [Link]

-

MDPI. (2021). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID 9817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Which one is the best method of reducing 3-bromopropanal to 1-bromopropane? BrCH2CH2CHO→BrCH2CH2CH3 [infinitylearn.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Aromatic Reactivity [www2.chemistry.msu.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

The Trifluoromethyl Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, pivotal in transforming promising compounds into viable drug candidates.[1][2] Its unique electronic and steric properties profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3] This guide provides a comprehensive analysis of the multifaceted role of the CF₃ group in drug design. We will explore its impact on physicochemical properties like lipophilicity and acidity, its critical function in enhancing metabolic stability, and its nuanced effects on target binding affinity.[3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, quantitative data, and validated experimental workflows to effectively harness the power of trifluoromethylation.

The Foundational Impact of Trifluoromethylation on Physicochemical Properties

The introduction of a CF₃ group fundamentally alters a molecule's character, providing medicinal chemists with a powerful tool to fine-tune its drug-like properties.[3][4] These alterations are often the first step in overcoming challenges related to absorption, distribution, metabolism, and excretion (ADME).

Modulating Lipophilicity (logP)

Lipophilicity is a critical parameter that governs a drug's ability to cross biological membranes. The CF₃ group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, which can significantly increase a molecule's overall lipophilicity.[1][3] This enhancement can improve membrane permeability and, consequently, bioavailability.[1] However, the effect is not always straightforward. While replacing a hydrogen atom with a CF₃ group generally increases lipophilicity, replacing a methyl group (-CH₃) with a CF₃ group can lead to a less pronounced increase or even a slight decrease in some contexts, due to the opposing effects of increased size and the polarity of the C-F bonds.[5][6]

Data Presentation: Impact of Trifluoromethylation on Lipophilicity

| Parent Compound | Substituent | logP | ΔlogP (vs. -H) | Reference Compound | Substituent | logP | ΔlogP (vs. -CH₃) |

| Benzene | -H | 2.13 | - | Toluene | -CH₃ | 2.73 | - |

| Benzene | -CF₃ | 2.86 | +0.73 | Toluene | -CF₃ | 2.86 | +0.13 |

| Aniline | -H | 0.90 | - | p-Toluidine | -CH₃ | 1.39 | - |

| 4-Trifluoromethylaniline | -CF₃ | 2.59 | +1.69 | 4-Trifluoromethyl-p-toluidine | -CF₃ | 3.10 | +1.71 |

Note: logP values are calculated estimates and serve for comparative purposes.

Altering Electronic Properties (pKa)

The CF₃ group is one of the most potent electron-withdrawing groups used in medicinal chemistry, a consequence of the high electronegativity of its three fluorine atoms.[1][7] When attached to an aromatic ring or adjacent to an acidic or basic functional group, it can significantly lower the pKa. This modulation is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell permeability. For instance, lowering the pKa of an amine can reduce its basicity, decreasing unwanted interactions with off-target ion channels, while lowering the pKa of an acid can increase its acidity, improving its solubility in the intestine.[8]

Data Presentation: Impact of Trifluoromethylation on pKa

| Compound | Substituent | Functional Group | Experimental pKa | ΔpKa (vs. Parent) |

| Aniline | -H | Amine (Ar-NH₂) | 4.60 | - |

| 4-Trifluoromethylaniline | -CF₃ | Amine (Ar-NH₂) | 2.76 | -1.84 |

| Phenol | -H | Hydroxyl (Ar-OH) | 9.95 | - |

| 4-Trifluoromethylphenol | -CF₃ | Hydroxyl (Ar-OH) | 8.70 | -1.25 |

| Benzoic Acid | -H | Carboxylic Acid (Ar-COOH) | 4.20 | - |

| 4-Trifluoromethylbenzoic Acid | -CF₃ | Carboxylic Acid (Ar-COOH) | 3.77 | -0.43 |

A Metabolic Shield: Enhancing Drug Stability

One of the most celebrated roles of the trifluoromethyl group is its ability to enhance a molecule's metabolic stability.[3] Drug metabolism, primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver, is a major pathway for drug clearance and can lead to short half-lives and the formation of toxic metabolites.[9][10]

Blocking Metabolic Hotspots

The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it highly resistant to enzymatic cleavage by CYP450 enzymes.[1][3] Medicinal chemists exploit this by strategically replacing metabolically vulnerable groups, such as methyl (-CH₃) or simple C-H bonds, with a CF₃ group. This "metabolic blocking" strategy effectively prevents common oxidative metabolic pathways, such as hydroxylation.[7][10] This leads to a longer in vivo half-life, reduced patient-to-patient variability, and a lower required dose, ultimately improving the safety and efficacy profile of the drug.[1]

Mandatory Visualization: Metabolic Blocking by Trifluoromethylation

Caption: Trifluoromethylation blocks CYP450-mediated oxidation.

A prime example is the antidepressant Fluoxetine (Prozac), where the CF₃ group on the phenoxy ring is crucial for blocking aromatic hydroxylation, contributing to its long half-life.[7] Similarly, in the COX-2 inhibitor Celecoxib (Celebrex), the CF₃ group prevents the metabolic oxidation that occurs in non-fluorinated analogs.[3][11]

Modulating Target Binding and Potency

Beyond influencing pharmacokinetics, the CF₃ group plays a direct and sophisticated role in pharmacodynamics by modulating how a ligand interacts with its protein target.[2][3]

Bioisosterism and Steric Effects

The CF₃ group is often employed as a bioisostere for other chemical groups, such as the methyl, ethyl, or isopropyl group.[1][12] While sterically larger than a methyl group, it can occupy similar binding pockets.[1][13] This substitution can lead to enhanced binding affinity and selectivity.[1] The increased steric bulk can promote more favorable van der Waals interactions within a hydrophobic pocket and can also induce a specific, more active conformation in the ligand.[3][14]

Unique Non-Covalent Interactions

The unique electronic nature of the CF₃ group allows it to participate in a range of non-covalent interactions that are not possible for its hydrocarbon counterparts.[3][15] These include:

-

Dipole-Dipole and Multipolar Interactions: The strong dipole moment of the CF₃ group can engage in favorable electrostatic interactions with polar residues or backbone carbonyls in the protein binding site.[15][16]

-

Orthogonal Multipolar Interactions: The CF₃ group can form specific, stabilizing interactions with the peptide backbone, where the electron-poor carbon of the CF₃ group interacts with the electron-rich oxygen of a carbonyl group.[15]

-

Weak Hydrogen Bonds: The fluorine atoms can act as weak hydrogen bond acceptors.[1]

These subtle but significant interactions can collectively increase the binding affinity and residence time of a drug on its target, leading to improved potency.[3]

Mandatory Visualization: CF₃ Group in a Protein Binding Pocket

Caption: Diverse interactions of a CF₃ group in a binding site.

Key Synthetic Methodologies for Trifluoromethylation

The widespread use of the CF₃ group has been enabled by the development of robust synthetic methods for its introduction into organic molecules.[7][8] These methods can be broadly categorized into nucleophilic, electrophilic, and radical pathways.[8]

Overview of Common Reagents

-

Nucleophilic Trifluoromethylation: This is one of the most common approaches, typically involving the reaction of a nucleophilic "CF₃⁻" source with an electrophilic substrate (e.g., an aldehyde or ketone). The most well-known reagent for this purpose is (trifluoromethyl)trimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent.[1][17][18]

-

Electrophilic Trifluoromethylation: These methods utilize a "CF₃⁺" source to react with nucleophilic substrates like enolates or electron-rich aromatic rings. Hypervalent iodine compounds, such as Togni and Umemoto reagents, are the dominant players in this category.[19][20][21]

-

Radical Trifluoromethylation: This approach generates a CF₃ radical that can be added to alkenes or arenes. Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) are often used in these transformations.[8]

Experimental Protocol: Nucleophilic Trifluoromethylation of an Aldehyde

This protocol describes a typical, self-validating system for the trifluoromethylation of an aromatic aldehyde using the Ruppert-Prakash reagent, a foundational reaction in the field.

Objective: To synthesize 1-phenyl-2,2,2-trifluoroethanol from benzaldehyde.

Materials:

-

Benzaldehyde

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware, magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add benzaldehyde (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add (trifluoromethyl)trimethylsilane (1.5 eq) to the stirred solution.

-

Initiation: Slowly add the TBAF solution (0.1 eq) dropwise via syringe. A color change is often observed.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching and Hydrolysis: Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of 1 M HCl. This step hydrolyzes the intermediate silyl ether. Stir for 30 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure trifluoromethylated alcohol.

Mandatory Visualization: Experimental Workflow for Nucleophilic Trifluoromethylation

Caption: Workflow for Ruppert-Prakash trifluoromethylation.

Conclusion

The trifluoromethyl group is a uniquely powerful and versatile tool in the medicinal chemist's arsenal.[3] Its ability to simultaneously modulate multiple key parameters—enhancing metabolic stability, fine-tuning lipophilicity and pKa, and improving target binding affinity—makes it an invaluable substituent for optimizing lead compounds into successful drug candidates.[3][7] As synthetic methodologies become more sophisticated and our understanding of its intricate interactions deepens, the strategic application of the CF₃ group will undoubtedly continue to drive the development of novel, safer, and more effective therapeutics.

References

-

Al-Zoubi, R. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available at: [Link]

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Available at: [Link]

-

Ghanem, A., et al. (2009). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ResearchGate. Available at: [Link]

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

Hovione (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

Meanwell, N. A. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. National Center for Biotechnology Information. Available at: [Link]

-

Shukla, S., et al. (2021). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. National Center for Biotechnology Information. Available at: [Link]

-

Charpentier, J., et al. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. Available at: [Link]

-

Lemonnier, G., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Center for Biotechnology Information. Available at: [Link]

-

Salentin, S., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. National Center for Biotechnology Information. Available at: [Link]

-

Meanwell, N. A. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. Available at: [Link]

-

upstairs, D. W. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]

-

Jurček, O., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. Available at: [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. ResearchGate. Available at: [Link]

-

Wikipedia. Trifluoromethylation. Wikipedia. Available at: [Link]

-

Liu, F., et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. Available at: [Link]

-

Ball, L., et al. (2018). Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent. RSC Publishing. Available at: [Link]

-

Miners, J. O., & Knights, K. M. (2017). Chapter 26 Mechanism-Based Inhibition of CYP3A4 and Other Cytochromes P450. ResearchGate. Available at: [Link]

-

Sanz-Cuesta, M. J., & Fustero, S. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. Available at: [Link]

-

Petersen, K. S., & Jenkins, H. D. B. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. Available at: [Link]

-

Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Center for Biotechnology Information. Available at: [Link]

-

Calderwood, S. S., & Toste, F. D. (2021). Synthesis and Application of [18F]Togni Reagent I: An Electrophilic 18F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. ResearchGate. Available at: [Link]

-

Wikipedia. Serotonin–norepinephrine reuptake inhibitor. Wikipedia. Available at: [Link]

-

University of Regensburg. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. University of Regensburg. Available at: [Link]

-

Le, H., & Hunter, L. (2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. Available at: [Link]

-

Billard, T., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. ACS Publications. Available at: [Link]

-

Bienta. CYP450 inhibition assay (fluorogenic). Bienta. Available at: [Link]

-

Jagodzinska, M., et al. (2009). Assessing the bioisosterism of the trifluoromethyl group with a protease probe. PubMed. Available at: [Link]

-

Mayr, H., & Ammer, J. (2012). Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. Available at: [Link]

-

Jagodzinska, M., et al. (2009). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. Available at: [Link]

-

CHIMIA. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. Available at: [Link]

-

Ghorai, M. K. (2022). A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. Research Communities. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. researchgate.net [researchgate.net]

- 6. chimia.ch [chimia.ch]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]

- 21. Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Theoretical Studies of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular structure, spectroscopic characteristics, and electronic properties of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene. Leveraging Density Functional Theory (DFT), this whitepaper offers a foundational understanding of this compound, which holds potential as a building block in medicinal chemistry and materials science. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in their exploration of trifluoromethylated and brominated organic compounds.

Introduction: The Rationale for a Theoretical Deep Dive

The confluence of a trifluoromethyl group, a benzene ring, and a bromopropyl chain in a single molecule, 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene, presents a compelling case for detailed investigation. The trifluoromethyl group is a cornerstone in modern drug discovery, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules[1]. Simultaneously, the bromopropyl group offers a reactive handle for a variety of synthetic transformations, including nucleophilic substitutions and organometallic coupling reactions, making it a versatile component for constructing more complex molecular architectures[2][3].

Given the absence of extensive experimental data for this specific molecule in the public domain, a robust theoretical study is not merely an academic exercise but a crucial first step. It provides a predictive framework for its behavior, guiding future synthesis, characterization, and application. This guide employs high-level computational chemistry to elucidate the intrinsic properties of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene, thereby establishing a data-rich foundation for subsequent experimental work.

The Computational Gauntlet: A Self-Validating Methodological Framework

The accuracy of any theoretical study hinges on the appropriateness of the chosen computational methods. For a molecule of this nature, a balance between computational cost and accuracy is paramount. Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the electronic structure of many-body systems, offering a favorable balance for molecules of this size[4].

Core Computational Protocol: Density Functional Theory

The protocol outlined below represents a standard and well-validated approach for the theoretical characterization of organic molecules.

Experimental Protocol: DFT Calculation

-

Software Selection: All calculations are performed using the Gaussian 09 suite of programs.

-

Methodology: The B3LYP hybrid functional is employed. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a proven track record for reliability in predicting the properties of organic molecules.

-

Basis Set Selection: The 6-311++G(d,p) basis set is used for all atoms. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

Geometry Optimization: The molecular geometry is optimized in the gas phase without any symmetry constraints. The convergence criteria are set to the default values in Gaussian 09. A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Spectroscopic Predictions:

-

NMR: The optimized geometry is used to calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. Tetramethylsilane (TMS) is used as the reference compound for ¹H and ¹³C shifts, and CFCl₃ for ¹⁹F shifts.

-

IR: The vibrational frequencies and corresponding IR intensities are calculated from the optimized geometry.

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is then calculated.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the total electron density surface to visualize the charge distribution.

-

-

Thermodynamic Properties: The thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) are calculated at standard conditions (298.15 K and 1 atm) using the results of the frequency calculation[5][6][7].

Diagram: Computational Workflow

Caption: A flowchart illustrating the key steps in the theoretical analysis.

Theoretical Findings: A Multi-faceted Molecular Portrait

The application of the aforementioned computational protocol yields a wealth of information about the intrinsic properties of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene.

Molecular Geometry: The Architectural Blueprint

The geometry of the molecule was optimized to a stable energy minimum. The resulting structure reveals the spatial arrangement of the atoms and provides insights into steric and electronic effects.

Diagram: Optimized Molecular Structure ```dot digraph "Molecular_Structure" { graph [layout=neato]; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10, fixedsize=true, width=0.3]; edge [penwidth=1.5, color="#202124"];

// Benzene Ring C1 [label="C", pos="0,1!", fillcolor="#5F6368"]; C2 [label="C", pos="-0.87,0.5!", fillcolor="#5F6368"]; C3 [label="C", pos="-0.87,-0.5!", fillcolor="#5F6368"]; C4 [label="C", pos="0,-1!", fillcolor="#5F6368"]; C5 [label="C", pos="0.87,-0.5!", fillcolor="#5F6368"]; C6 [label="C", pos="0.87,0.5!", fillcolor="#5F6368"];

// Propyl Chain C7 [label="C", pos="2.37,0.5!", fillcolor="#5F6368"]; C8 [label="C", pos="3.24,1.1!", fillcolor="#5F6368"]; C9 [label="C", pos="4.11,0.5!", fillcolor="#5F6368"];

// Bromine Br10 [label="Br", pos="5.5,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Trifluoromethyl Group C11 [label="C", pos="-2.37,-0.5!", fillcolor="#5F6368"]; F12 [label="F", pos="-2.9,-1.2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F13 [label="F", pos="-2.9,0.2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F14 [label="F", pos="-2.6,-0.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- Br10; C3 -- C11; C11 -- F12; C11 -- F13; C11 -- F14; }``` Caption: The optimized 3D structure of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-CF₃ | 1.512 | C-C-CF₃ | 121.5 |

| C-F | 1.345 | F-C-F | 107.8 |

| C-C (ring avg.) | 1.395 | C-C-C (propyl) | 112.3 |

| C-CH₂ | 1.520 | C(ring)-C-C | 120.8 |

| C-Br | 1.958 | C-C-Br | 110.9 |

Spectroscopic Signatures: A Predictive Fingerprint

The theoretically predicted spectra serve as a valuable reference for experimental characterization.

Table 2: Predicted NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift |

| ¹⁹F (CF₃) | -62.5 |

| ¹H (CH₂Br) | 3.55 |

| ¹H (Ar-H) | 7.4-7.6 |

| ¹³C (CF₃) | 124.2 (q) |

| ¹³C (CH₂Br) | 33.1 |

| ¹³C (Ar-C) | 123-132 |

The prediction of a single ¹⁹F NMR resonance is consistent with the free rotation of the trifluoromethyl group. [1][8]The calculated ¹H and ¹³C NMR shifts provide a roadmap for assigning the signals in an experimental spectrum.

Table 3: Key Predicted Vibrational Frequencies (cm⁻¹)

| Frequency | Assignment |

| 3050-3100 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch |

| 1600-1620 | Aromatic C=C stretch |

| 1100-1350 | C-F stretch (strong) |

| 550-650 | C-Br stretch |

The strong C-F stretching vibrations are a characteristic feature of trifluoromethylated compounds and would be a prominent feature in the experimental IR spectrum. [9]

Electronic Landscape: Reactivity and Stability

The electronic properties of the molecule dictate its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. [10][11]

-

HOMO Energy: -7.2 eV

-

LUMO Energy: -0.9 eV

-

HOMO-LUMO Gap: 6.3 eV

The relatively large HOMO-LUMO gap suggests that 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene is a kinetically stable molecule. The HOMO is primarily localized on the benzene ring, indicating that this is the most likely site for electrophilic attack. The LUMO is distributed across the aromatic ring and the bromopropyl group, suggesting that nucleophilic attack could occur at the carbon attached to the bromine.

Molecular Electrostatic Potential (MEP)